Cas no 94882-75-4 (2-Propenoic acid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester)

2-Propenoic acid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester structure
94882-75-4 structure
Product Name:2-Propenoic acid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester
CAS No:94882-75-4
MF:C15H19NO4
MW:277.3156645298
CID:798964
PubChem ID:11832706
Update Time:2025-07-30

2-Propenoic acid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester
    • benzyl 2-(tert-butoxycarbonylamino)acrylate
    • benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate
    • N-Boc-dehydroAla-OBn
    • TERT-BUTYL 1-((BENZYLOXY)CARBONYL)VINYLCARBAMATE
    • DTXSID60474187
    • J-524383
    • GFIUMOFCXSETHX-UHFFFAOYSA-N
    • 94882-75-4
    • N-Boc-dehydroAla-Obn; tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate; BENZYL 2-(TERT-BUTOXYCARBONYLAMINO)ACRYLATE; Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate
    • Benzyl 2-((tert-butoxycarbonyl)amino)acrylate
    • SCHEMBL1196890
    • benzyl 2-(tert-butoxycarbonyl)acrylate
    • benzyl 2-{[(tert-butoxy)carbonyl]amino}prop-2-enoate
    • FT-0603897
    • A19345
    • 2-tert-butoxycarbonylamino-acrylic acid benzyl ester
    • G64404
    • DB-080142
    • MDL: MFCD11976790
    • Inchi: 1S/C15H19NO4/c1-11(16-14(18)20-15(2,3)4)13(17)19-10-12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3,(H,16,18)
    • InChI Key: GFIUMOFCXSETHX-UHFFFAOYSA-N
    • SMILES: O(C(NC(=C)C(=O)OCC1C=CC=CC=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 277.13140809g/mol
  • Monoisotopic Mass: 277.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 8
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 64.6Ų

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2-Propenoic acid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester Suppliers

Amadis Chemical Company Limited
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(CAS:94882-75-4)2-Propenoic acid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester
Order Number:A19345
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):208.0
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2-Propenoic acid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester Related Literature

Additional information on 2-Propenoic acid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester

Professional Introduction to 2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester (CAS No. 94882-75-4)

2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 94882-75-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of an ester group and an amide moiety, which makes it a versatile intermediate in the synthesis of more complex pharmacologically active agents. The structural features of this compound, including its phenylmethyl (benzyl) ester functionality and the protected amino group, contribute to its utility in medicinal chemistry and drug development pipelines.

The phenylmethyl ester moiety in this molecule is particularly noteworthy, as it is commonly employed in synthetic chemistry for its stability and ease of manipulation under various reaction conditions. This feature allows for its incorporation into larger molecular frameworks without premature degradation, making it a valuable building block in the construction of novel therapeutic agents. Furthermore, the presence of the (1,1-dimethylethoxy)carbonyl (Boc) protecting group on the amino functionality provides a means to control reactivity and ensure selectivity during multi-step synthetic routes. This protection strategy is essential in modern drug discovery, where orthogonal functionalization is often required to achieve high yields and purity.

In recent years, there has been a surge in research focused on developing innovative strategies for the synthesis of biologically active compounds. The 2-propenoic acid derivative described herein exemplifies the importance of functional group interconversion and modular construction in constructing complex molecules. The carboxylic acid functionality can be further modified through various chemical transformations, such as reduction to alcohols or amidation with other nucleophiles, expanding its synthetic utility. These properties make CAS No. 94882-75-4 a compound of interest for researchers seeking to develop new therapeutic entities.

The pharmaceutical industry has increasingly recognized the value of advanced intermediates like 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, particularly in the context of peptide mimetics and peptidomimetics. The benzyl ester group can be hydrolyzed under mild acidic or basic conditions to reveal a free amine, which can then be coupled with carboxylic acids via amide bond formation. This transformation is fundamental in peptide synthesis and has been leveraged in the development of protease inhibitors and other bioactive peptides. The Boc protection ensures that the amine remains inert to unwanted side reactions until it is ready for final coupling.

Advances in computational chemistry and automation have further enhanced the efficiency of using such intermediates in drug discovery programs. Virtual screening algorithms can predict how modifications to this core structure might affect biological activity, allowing researchers to prioritize synthetic routes based on predicted outcomes. For instance, modifications to the phenyl ring or the side chain attached to the amide nitrogen could lead to novel pharmacophores with enhanced binding affinity or selectivity for specific biological targets. This underscores the importance of having well-characterized building blocks like CAS No. 94882-75-4 available for medicinal chemists.

The role of this compound extends beyond simple intermediates; it serves as a scaffold for exploring structure-activity relationships (SAR). By systematically varying substituents while maintaining the core (Boc-amino)-ester framework, researchers can gather critical data on how different chemical moieties influence biological function. Such studies are pivotal in optimizing lead compounds for clinical development. Additionally, green chemistry principles are increasingly being applied to improve synthetic methodologies involving these intermediates. Efforts are underway to minimize waste generation and employ catalytic systems that enhance reaction efficiency without compromising yield or purity.

Recent publications highlight innovative applications of derivatives related to 2-propenoic acid derivatives, particularly in addressing unmet medical needs. For example, modifications inspired by natural product scaffolds have led to promising candidates for treating neurological disorders by targeting specific enzyme families or receptor pathways. The ability to rapidly introduce diversity into such frameworks through controlled functionalization makes intermediates like CAS No. 94882-75-4 indispensable tools for modern drug discovery teams.

The synthesis of complex molecules often requires multiple steps involving different reagents and reaction conditions; however,2-[[(1,1-dimethylethoxy)carbonyl]amino]-, due to its well-defined reactivity patterns,can streamline these processes by serving as an adaptable platform that minimizes purification challenges associated with sequential transformations. This adaptability not only saves time but also reduces costs associated with large-scale production runs required during preclinical studies before human trials begin.

The growing emphasis on precision medicine has also influenced how these intermediates are utilized; researchers now seek ways not only improve overall efficacy but also reduce off-target effects through careful molecular design based on structural insights gained from experimental data combined computational modeling techniques

Recommended suppliers
Amadis Chemical Company Limited
(CAS:94882-75-4)2-Propenoic acid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester
A19345
Purity:99%
Quantity:250mg
Price ($):208.0
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